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Compound of Interest

Compound Name: 2-Tert-butyl-6-fluorophenol

Cat. No.: B2575874 Get Quote

An In-Depth Technical Guide to 2-Tert-butyl-6-fluorophenol

Introduction
2-Tert-butyl-6-fluorophenol is a substituted aromatic organic compound featuring a phenol

backbone with a bulky tert-butyl group and an electronegative fluorine atom at the ortho

positions relative to the hydroxyl group. This specific substitution pattern imparts a unique

combination of steric hindrance and electronic properties, making it a molecule of significant

interest for researchers in synthetic chemistry, materials science, and drug development. The

steric bulk of the tert-butyl group can stabilize the corresponding phenoxy radical, a

characteristic feature of hindered phenols often exploited for antioxidant applications.

Concurrently, the ortho-fluorine atom modulates the acidity of the phenolic proton and

influences the molecule's reactivity and intermolecular interactions through hydrogen bonding

and dipole-dipole forces. This guide provides a comprehensive overview of the known

properties, synthesis, and potential applications of 2-tert-butyl-6-fluorophenol, intended as a

technical resource for scientists and development professionals.

Physicochemical and Spectroscopic Properties
The distinct properties of 2-tert-butyl-6-fluorophenol are dictated by its unique molecular

structure. The available data are summarized below. It is important to note that while some

physical properties have been reported, a complete experimental dataset, including melting

point and pKa, is not readily available in the current literature.
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Identifiers and General Properties
Property Value Source(s)

IUPAC Name 2-(tert-butyl)-6-fluorophenol

Synonyms
Phenol, 2-(1,1-

dimethylethyl)-6-fluoro-
[1][2]

CAS Number 133342-43-5 [1][2][3][4][5][6]

Molecular Formula C₁₀H₁₃FO [2][3]

Molecular Weight 168.21 g/mol [3]

Physical Properties
Property Value Source(s)

Boiling Point 199.2 ± 20.0 °C at 760 mmHg [4]

Density 1.059 g/cm³ [1]

Solubility
Insoluble in water; soluble in

organic solvents.
[2]

Melting Point Data not available.

pKa

Data not available. Expected

to be lower than that of 2-tert-

butylphenol due to the

electron-withdrawing effect of

the ortho-fluorine atom.

Spectroscopic Data
A full experimental spectroscopic dataset is not published; however, key expected features and

reported data are described below.

¹H NMR (Proton NMR): The proton NMR spectrum provides clear diagnostic signals for the

compound's structure. In a published synthesis, the spectrum in CDCl₃ showed characteristic

peaks for the tert-butyl protons, the hydroxyl proton, and the three aromatic protons.[3]
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δ ~1.40 ppm (9H, singlet): Corresponds to the nine equivalent protons of the sterically

bulky tert-butyl group.

δ ~5.26 ppm (1H, singlet): The phenolic hydroxyl proton. The chemical shift can vary with

concentration and solvent.

δ ~6.75 - 7.01 ppm (3H, multiplet): Represents the three protons on the aromatic ring,

coupled to each other and to the fluorine atom.

¹³C NMR (Carbon NMR): While an experimental spectrum is not available, the expected

chemical shifts can be predicted based on the structure:

Quaternary Carbons: Four signals are expected for the four non-protonated carbons: the

carbon bearing the hydroxyl group (C-O), the carbon with the fluorine (C-F), the carbon

attached to the tert-butyl group, and the quaternary carbon of the tert-butyl group itself.

The C-F bond will induce a large C-F coupling constant.

Aromatic CH Carbons: Three distinct signals for the protonated aromatic carbons.

Aliphatic Carbons: One signal for the three equivalent methyl groups of the tert-butyl

substituent.

IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic absorption

bands for the key functional groups:

~3600-3400 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.

~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching.

~2960-2870 cm⁻¹ (strong): Aliphatic C-H stretching of the tert-butyl group.

~1600 and ~1470 cm⁻¹: C=C stretching vibrations within the aromatic ring.

~1250-1000 cm⁻¹: C-F stretching and C-O stretching bands.

MS (Mass Spectrometry): The electron ionization (EI) mass spectrum should show a

molecular ion (M⁺) peak at m/z = 168. A prominent fragment would be the loss of a methyl

group (M-15) to form a stable benzylic-type cation at m/z = 153.
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Synthesis and Reactivity
Synthesis
2-Tert-butyl-6-fluorophenol can be synthesized via electrophilic fluorination of 2-tert-

butylphenol. The ortho-tert-butyl group effectively blocks one ortho position, directing the

incoming electrophile to the other available ortho and para positions. The use of specific

fluorinating agents can favor ortho-fluorination.
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Preparation of Acetyl Hypofluorite

Fluorination Reaction

Purification

Sodium Acetate in Acetic Acid

Acetyl Hypofluorite (CH₃COOF)
in Trichlorofluoromethane

Bubbled with F₂ at -75°C

Fluorine Gas (F₂)

Reaction Mixture

Added to solution of D
at -60°C

2-tert-Butylphenol
in Trichlorofluoromethane

Crude Product

Stir at -60 to -35°C for 1h
Then aqueous work-up

Distillation under
Reduced Pressure

Pure 2-Tert-butyl-6-fluorophenol

bp 69-70°C / 10 Torr

Click to download full resolution via product page

Caption: Synthesis workflow for 2-tert-butyl-6-fluorophenol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b2575874?utm_src=pdf-body-img
https://www.benchchem.com/product/b2575874?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2575874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following protocol is adapted from a published procedure for the synthesis of 2-tert-butyl-
6-fluorophenol from 2-tert-butylphenol using acetyl hypofluorite.[3]

Preparation of the Fluorinating Agent: Prepare a solution of acetyl hypofluorite by bubbling

fluorine gas through a cooled (-75 °C) suspension of sodium acetate in glacial acetic acid

and trichlorofluoromethane.

Reaction Setup: In a separate reaction vessel, dissolve 2-tert-butylphenol (1.0 mmol) in

trichlorofluoromethane (5 ml). Cool the solution to -60 °C under an inert atmosphere.

Fluorination: Slowly add the prepared acetyl hypofluorite solution (approx. 1.5 equivalents) to

the cooled solution of 2-tert-butylphenol while maintaining the temperature at -60 °C.

Reaction Progression: Stir the reaction mixture for 1 hour, allowing the temperature to

gradually rise from -60 °C to -35 °C.

Work-up: Pour the resulting mixture into water and extract the product with an organic

solvent such as methylene dichloride. Perform a standard aqueous work-up, including

washing with water and brine, followed by drying over an anhydrous salt (e.g., MgSO₄).

Purification: After removing the solvent under reduced pressure, purify the residue by

vacuum distillation to afford pure 2-tert-butyl-6-fluorophenol (boiling point 69-70 °C at 10

Torr).[3]

Reactivity
The reactivity of 2-tert-butyl-6-fluorophenol is governed by the interplay between the hydroxyl

group, the aromatic ring, and the two ortho substituents.

Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated by a base to

form the corresponding phenoxide. This phenoxide is a potent nucleophile and can undergo

O-alkylation or O-acylation reactions. The acidity is enhanced by the electron-withdrawing

fluorine atom.

Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group and an

ortho-, para-director. However, both ortho positions are substituted. Therefore, electrophilic

substitution (e.g., nitration, halogenation, Friedel-Crafts alkylation) is strongly directed to the
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para position (C4). The reaction rate may be slower compared to unhindered phenols due to

steric effects.

Oxidation: Like other hindered phenols, 2-tert-butyl-6-fluorophenol can be oxidized to a

phenoxy radical. The steric hindrance provided by the ortho-tert-butyl group contributes to

the stability of this radical, which is a key attribute for antioxidant activity.

Potential Applications and Research Context
While specific large-scale industrial applications for 2-tert-butyl-6-fluorophenol are not widely

documented, its structure suggests several areas of high potential for research and

development.

Pharmaceutical and Agrochemical Synthesis: Fluorinated organic molecules are of immense

importance in drug discovery and agrochemicals. The 2-tert-butyl-6-fluorophenol moiety

can be incorporated as a key building block to synthesize complex molecules with potentially

enhanced metabolic stability, binding affinity, or bioavailability. It is available commercially as

a reagent for such research purposes.[3]

Antioxidants and Stabilizers: The sterically hindered phenol structure is the cornerstone of

many commercial antioxidants used to prevent oxidative degradation in polymers, fuels, and

lubricants.[7] The presence of fluorine could modify the antioxidant potential and physical

properties (like solubility and volatility) compared to non-fluorinated analogues such as 2,6-

di-tert-butylphenol.

Ligand Development: The phenoxide, formed upon deprotonation, can act as a ligand for

various metal centers. The electronic and steric profile, fine-tuned by the fluoro and tert-butyl

groups, could lead to catalysts with novel reactivity and selectivity.

Safety and Handling
No specific Material Safety Data Sheet (MSDS) for 2-tert-butyl-6-fluorophenol is readily

available. Therefore, it must be handled with the care appropriate for a novel research

chemical, and safety protocols should be based on data from structurally similar compounds.

Hazard Assessment (Inferred)
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Based on GHS classifications for similar compounds like 2-tert-butyl-4-fluorophenol, the

potential hazards may include:

Harmful if swallowed (Acute toxicity, oral).[8]

Causes skin irritation.[8]

Causes serious eye damage.[8]

May cause respiratory irritation.[8]

Recommended Handling Procedures
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant

gloves (e.g., nitrile), safety goggles, and a lab coat.

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume

hood, to avoid inhalation of any vapors or aerosols.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away

from strong oxidizing agents and bases.

Disposal: Dispose of waste in accordance with local, state, and federal regulations for

chemical waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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